3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15001030
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO3 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 3,4-dimethyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C21H21NO3/c1-13-4-6-16(7-5-13)10-22-11-18-19(24-12-22)9-8-17-14(2)15(3)21(23)25-20(17)18/h4-9H,10-12H2,1-3H3 |
| Standard InChI Key | SANFEODTKSGYGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2 |
Introduction
3,4-Dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound characterized by its unique structural framework, which includes a chromene ring fused with an oxazine ring and a substituted benzyl group. This compound belongs to the class of heterocyclic compounds, specifically those containing oxazinone and chromeno structures. The presence of methyl and benzyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one can be achieved through several organic synthesis methods. These typically involve condensation reactions, where specific precursors react under controlled conditions to form the desired compound. Optimization of these synthetic routes is crucial for enhancing yield and purity, particularly for industrial applications.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structures to 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one exhibit various biological activities, including antimicrobial and potential anti-inflammatory effects. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.
Comparison with Similar Compounds
Several compounds share structural similarities with 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. A comparison highlights its uniqueness:
| Compound Name | Structural Characteristics | Notable Activities |
|---|---|---|
| 3,4-Dihydro-2H-benzo[e]oxazine | Benzo fused oxazine | Simpler structure; less sterically hindered |
| 4-Methyl-3,4-dihydro-2H-benzo[b]oxazine | Methyl substitution on the benzene ring | Potentially different biological activity due to ring substitution |
| 9-(2,3-dimethylphenyl)-4-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-2(8H)-one | Similar chromene and oxazine framework | Potential anti-inflammatory |
| 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Methoxy group on the benzyl substituent | Potential biological activities including antioxidant effects |
Future Research Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. Interaction studies involving this compound are crucial for understanding its mechanism of action and potential therapeutic effects. Additionally, optimizing synthetic routes to improve yield and purity will be essential for advancing its applications in various fields.
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